5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride
Description
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride is a heterocyclic compound featuring a fused imidazole-pyrazole core with a reactive carbonyl chloride (-COCl) substituent. This functional group renders it highly electrophilic, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6(11)4-3-10-5(9-4)1-2-8-10/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSNXEZEKDRYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253259 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-81-3 | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The GBB reaction has emerged as a cornerstone for synthesizing imidazo[1,2-b]pyrazole derivatives. In this approach, 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate reacts with aldehydes and isocyanides to form the bicyclic core. For example, benzaldehyde and tert-octyl isocyanide undergo cycloaddition with ethyl 5-aminopyrazole-4-carboxylate under zirconium(IV) chloride catalysis (10 mol%) in PEG-400 at 75°C, yielding ethyl 5-aminoimidazo[1,2-b]pyrazole-2-carboxylate in 72% yield. The reaction proceeds via an intramolecular N-trapping mechanism, where the aldehyde forms an imine intermediate with the 5-aminopyrazole, followed by isocyanide insertion and cyclization.
Table 1: Optimization of GBB Reaction Conditions for Imidazo[1,2-b]pyrazole Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZrCl₄ (10) | PEG-400 | 75 | 4 | 72 |
| InCl₃ (2) | Ethanol | 80 | 2 | 68 |
| p-TsOH (10) | EtOH | Reflux | 6 | 45 |
The regioselectivity of the GBB reaction ensures the carbonyl group (from the ester or nitrile precursor) is positioned at C2 of the imidazo[1,2-b]pyrazole, critical for subsequent chlorination.
Post-Functionalization to Introduce the Carbonyl Chloride Group
Hydrolysis of Ester/Nitrile Precursors
Ethyl 5-aminoimidazo[1,2-b]pyrazole-2-carboxylate undergoes alkaline hydrolysis with aqueous NaOH (2 M) in THF/water (3:1) at 60°C for 6 hours to yield the corresponding carboxylic acid. Acidic workup with HCl (1 M) precipitates 5-aminoimidazo[1,2-b]pyrazole-2-carboxylic acid in 85% yield. Alternatively, 5-aminopyrazole-4-carbonitrile derivatives are hydrolyzed to carboxylic acids using concentrated HCl under reflux (110°C, 12 hours).
Chlorination with Thionyl Chloride (SOCl₂)
The carboxylic acid intermediate is treated with excess SOCl₂ (3 equiv) in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature. After 4 hours, the mixture is refluxed (40°C) for 2 hours to complete the conversion to 5H-imidazo[1,2-b]pyrazole-2-carbonyl chloride. Distillation under reduced pressure removes residual SOCl₂, yielding the acyl chloride as a pale-yellow solid (92% purity by HPLC).
Critical Considerations :
- Moisture Sensitivity : Reactions must be conducted under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Catalyst Residues : Residual ZrCl₄ from earlier steps may require purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Alternative Pathways via Cyclization-Dehydration
Dehydration of 5-Aminopyrazole Derivatives
Mechanistic Insights and Regiochemical Control
The regioselectivity of the GBB reaction is governed by hydrogen bonding in the 5-aminopyrazole substrate. Ethyl 5-aminopyrazole-4-carboxylate adopts a conformation stabilized by intramolecular N–H⋯O interactions, directing the aldehyde to react at the N1 position and ensuring the ester group occupies C2. X-ray crystallography confirms the exclusive formation of the C2-substituted regioisomer. In contrast, dehydration routes rely on steric effects, where bulky substituents at C3 (e.g., phenyl) favor cyclization at C2.
Challenges and Limitations
- Substrate Sensitivity : 1-Unsubstituted 2-aminoimidazoles exhibit poor reactivity in MCRs, necessitating electron-withdrawing groups (e.g., esters) for successful cyclization.
- Oxidation Side Reactions : 5-Aminoimidazo[1,2-b]pyrazoles are prone to dehydrogenation, forming 5-imino derivatives unless rigorously purified.
- Chlorination Efficiency : Over-chlorination may occur with excess SOCl₂, requiring careful stoichiometric control.
Chemical Reactions Analysis
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction reactions: It can be reduced to form different products depending on the reducing agent used.
Common reagents used in these reactions include TMPMgCl, TMP2Zn, and various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Observations:
Reactivity : The carbonyl chloride group in the target compound exhibits higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to the aldehyde group in imidazo[1,2-a]pyridine-2-carbaldehyde or the sulfonyl chloride in 1H-imidazole-2-sulfonyl chloride. This makes it preferable for acylations in drug synthesis .
Pyrazine-based analogs (e.g., 2-(1H-imidazol-2-yl)pyrazine) lack the fused bicyclic system, reducing steric complexity .
Agrochemical Relevance : Imazamox and imazethapyr () share an imidazol-2-yl group but incorporate pyridinecarboxylic acid substituents critical for herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound’s electrophilic chloride group contrasts with their ionizable carboxylic acids, limiting direct pesticidal use but enabling derivatization .
Research Findings and Limitations
- Evidence Gaps : Exact data for the target compound (e.g., CAS RN, spectral properties) are absent in the provided sources. Comparisons rely on inferred structural relationships.
Biological Activity
5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride is a versatile compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is part of the imidazole family, known for a broad spectrum of biological activities, including:
- Antibacterial
- Antitumor
- Anti-inflammatory
- Antiviral
- Antidiabetic
These activities stem from the compound's ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Target Interactions
Imidazole derivatives, including this compound, can interact with multiple targets due to their structural versatility. Some key interactions include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory responses.
- Kinase Inhibition : Certain derivatives exhibit inhibitory activity against kinases like Aurora-A and JAK2, which are crucial in cancer signaling pathways .
Pathways Affected
The compound's biological effects are mediated through various biochemical pathways:
- Cell Cycle Regulation : By inhibiting specific kinases, the compound can induce cell cycle arrest in cancer cells.
- Inflammatory Response Modulation : Inhibition of COX-2 leads to reduced production of pro-inflammatory mediators.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- A series of pyrazole derivatives showed promising cytotoxicity against various cancer cell lines. Compounds derived from this scaffold demonstrated IC50 values ranging from 0.01 µM to 42.30 µM against different cell lines (e.g., MCF7 and A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 | 0.01 |
| Compound 2 | NCI-H460 | 0.03 |
| Compound 3 | A549 | 26 |
| Compound 4 | HepG-2 | 0.71 |
Anti-inflammatory Properties
The anti-inflammatory activity has been evaluated using carrageenan-induced edema models. Compounds based on this scaffold showed significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Debus-Radiszewski Synthesis : Involves the condensation of glyoxal and ammonia.
- Wallach Synthesis : Utilizes the oxidation of imidazolines.
- Marckwald Synthesis : Combines glyoxal with ammonia and aldehydes.
These methods highlight the compound's accessibility for further modifications aimed at enhancing its biological activity .
Q & A
Q. What is the optimized synthetic route for 5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride?
The synthesis typically involves a multi-step process:
- Step 1 : Cyclization of precursor heterocycles (e.g., pyrazole derivatives) using reagents like ethyl (chloroacetyl)carbamate in the presence of Na₂HPO₄ and DMA at elevated temperatures to form the imidazo-pyrazole core .
- Step 2 : Introduction of the carbonyl chloride group via reaction with acyl chlorides (e.g., 3-fluorobenzoyl chloride) in DMA under anhydrous conditions .
- Purification : Recrystallization from aqueous ethanol or column chromatography to achieve >97% purity, as validated by HPLC .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., carbonyl chloride resonance at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₆H₄ClN₃O) .
- TLC Monitoring : Used during synthesis to track reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .
Q. How should this compound be stored to ensure stability?
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the reactive carbonyl chloride group.
- Avoid exposure to moisture; use desiccants in storage containers. Hydration equilibria, as observed in structurally similar 2-imidazol-carboxaldehyde, suggest pH-sensitive degradation, necessitating neutral conditions .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization be addressed?
Regioselectivity in imidazo-pyrazole synthesis is influenced by:
- Base Selection : Use of K₂CO₃ or Ba(OH)₂ to control deprotonation sites, favoring the formation of the 1,2-b isomer over other regioisomers .
- Solvent Effects : Polar aprotic solvents like DMA enhance nucleophilic attack at the desired position . Computational modeling (e.g., DFT) can predict transition states to optimize conditions .
Q. How to resolve contradictions in spectral data during characterization?
- Hydration Artifacts : The carbonyl group may form gem-diols under humid conditions, altering NMR/IR spectra. Conduct analyses in anhydrous solvents and compare with computed spectra .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomerism or rotational barriers in the imidazo ring .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance acyl chloride reactivity in biphasic systems .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >90% yield, as demonstrated for analogous imidazo-pyridazine systems .
Q. How are impurities identified and quantified in this compound?
Q. What computational approaches predict reactivity in downstream applications?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
- pKa Prediction Tools : Estimate the acidity of the imidazo NH group (~pKa 4.5) to design pH-stable derivatives .
Q. How to assess photochemical stability under experimental conditions?
- UV-Vis Spectroscopy : Monitor absorbance changes (e.g., λmax shifts) under controlled light exposure.
- LC-MS Degradation Studies : Identify photolysis products (e.g., ring-opened aldehydes) as seen in 2-imidazol-carboxaldehyde analogs .
Q. What strategies validate biological activity in enzyme inhibition assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
